N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-8-9-15-19-13(2)17(18(23)21(15)11-12)20-16(22)10-14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXDDUHQYQJQJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)CC3=CC=CC=C3)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylacetamide typically involves multistep reactions. One common method includes the condensation of 2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine with 2-phenylacetyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and continuous flow techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylacetamide exhibit promising anticancer properties. These compounds often target specific pathways involved in cancer cell proliferation and survival.
- Mechanism of Action : The compound may inhibit key enzymes or pathways (e.g., PI3K/Akt signaling pathway), which are crucial for tumor growth and survival. For example, studies have shown that related compounds can effectively reduce tumor growth in xenograft models by modulating these pathways .
Antimicrobial Properties
Some derivatives of pyrido[1,2-a]pyrimidine have demonstrated antimicrobial activity against various bacterial strains. This suggests that this compound could be explored as a potential antimicrobial agent.
Neuroprotective Effects
There is emerging evidence that compounds with a similar structure may possess neuroprotective effects. They may help in conditions such as neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Case Study 1: Anticancer Efficacy
In a study involving the evaluation of pyrido[1,2-a]pyrimidine derivatives, it was found that certain compounds exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The study highlighted the importance of structural modifications in enhancing the efficacy of these compounds against specific cancer types .
Case Study 2: Antimicrobial Activity
A series of experiments conducted on related compounds showed promising results against Gram-positive and Gram-negative bacteria. The mechanism involved interference with bacterial cell wall synthesis and protein synthesis pathways, indicating a multifaceted approach to antimicrobial action .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylacetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Molecular Weight : Halogenation (e.g., iodine in ) significantly increases molecular weight (419.22 g/mol), while fluorination () results in a lighter compound (329.30 g/mol). The target compound’s phenylacetamide group offers intermediate molecular weight (321.38 g/mol).
Polarity and Solubility : Methoxy () and sulfamoyl () groups enhance hydrophilicity, which may improve aqueous solubility compared to the target compound’s purely aromatic substituent.
Bioactivity Potential: Fluorinated derivatives () are often favored in drug design for their metabolic stability and membrane permeability. The iodine-substituted analog () may exhibit unique binding interactions due to halogen bonding.
Biological Activity
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylacetamide is a compound of growing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂ |
| Molecular Weight | 314.36 g/mol |
| CAS Number | 946257-30-3 |
The structure incorporates a pyrido[1,2-a]pyrimidine core, which is known for its diverse pharmacological properties.
The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors. Research indicates that compounds with a similar structure often interact with key molecular targets such as kinases and phosphatases, which play critical roles in cellular signaling pathways.
Enzyme Inhibition
Studies have shown that derivatives of pyrido[1,2-a]pyrimidine exhibit inhibitory effects on various enzymes:
- Alkaline Phosphatase : This compound has been screened against human recombinant alkaline phosphatases, showing potential as an inhibitor in certain contexts .
- Kinase Activity : Similar compounds have demonstrated activity against various kinases involved in cancer progression .
Biological Activity and Therapeutic Potential
This compound has shown promise in several biological assays:
Anticancer Activity
Research indicates that this compound may possess anticancer properties by targeting specific pathways involved in tumor growth. For instance:
- In Vitro Studies : Compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines .
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Case Studies
Several studies highlight the biological activity of pyrido[1,2-a]pyrimidine derivatives:
- Study on Enzyme Inhibition : A study evaluated the inhibitory effects of related compounds on alkaline phosphatase and found significant inhibition at specific concentrations .
- Anticancer Efficacy : Another study demonstrated that a related compound significantly reduced tumor growth in xenograft models .
Q & A
Q. What are the established synthetic routes for N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylacetamide, and what experimental conditions are critical for yield optimization?
- Methodological Answer : The synthesis of pyrido[1,2-a]pyrimidine derivatives typically involves cyclocondensation or substitution reactions. For example, dimethyl acetone-1,3-dicarboxylate can be transformed into 2-amino-4-(2-alkoxy-2-oxoethyl)thiazole-5-carboxylates, which are further functionalized to yield 4H-pyrido[1,2-a]pyrimidin-3-yl scaffolds . Key conditions include:
- Temperature Control : Reactions often proceed at 0–5°C to avoid side products (e.g., ethanol/piperidine-mediated condensations) .
- Catalytic Systems : Piperidine or acidic/basic conditions for cyclization .
- Purification : Column chromatography or recrystallization to isolate the acetamide derivative.
Table 1 : Example Synthetic Steps
Q. How is the structural integrity of this compound validated in crystallographic studies?
- Methodological Answer : X-ray crystallography using programs like SHELXL (for small-molecule refinement) and SHELXS (for structure solution) is standard. Key steps include:
- Data Collection : High-resolution diffraction data (≤ 1.0 Å) for accurate electron density mapping .
- Refinement : Iterative cycles in SHELXL to resolve bond lengths, angles, and torsional mismatches .
- Validation : R-factor < 0.05 and goodness-of-fit (GOF) ≈ 1.0 .
Discrepancies (e.g., disordered atoms) are resolved using constraints or twin refinement for twinned crystals .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize target-based assays due to structural similarity to known bioactive pyrido[1,2-a]pyrimidines:
- Kinase Inhibition : IRAK4 (interleukin-1 receptor-associated kinase 4) via fluorescence polarization assays .
- Phosphodiesterase (PDE) Activity : PDE4 inhibition using cAMP/Ca²⁺ mobilization assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HL-60, HeLa) at 1–100 μM .
Table 2 : Reference Bioactivity Data for Analogues
| Target | IC₅₀ (nM) | Assay Type | Source |
|---|---|---|---|
| IRAK4 | 50–100 | Fluorescence polarization | Patent EP 2021/084916 |
| PDE4 | 10–50 | cAMP hydrolysis | Silverberg et al. (2024) |
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s binding affinity for kinase targets?
- Methodological Answer : Use structure-based drug design :
Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding modes in IRAK4 or PDE4 active sites .
MD Simulations : 100-ns molecular dynamics (GROMACS) to assess stability of ligand-protein complexes.
QSAR Analysis : Correlate substituent effects (e.g., methyl groups at 2,7-positions) with activity .
Example: Pyrido[1,2-a]pyrimidine derivatives with 2-phenylacetamide groups show enhanced hydrophobic interactions in IRAK4’s ATP-binding pocket .
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer : Address discrepancies via:
- Dose-Response Curves : Validate IC₅₀ values across ≥3 independent replicates.
- Off-Target Profiling : Use panels like Eurofins’ SelectScreen to rule out non-specific binding .
- Metabolite Identification : LC-MS/MS to detect instability or rapid metabolism in cell-based assays .
Case Study: A 2024 study on PDE4 inhibitors identified metabolic deactivation via hepatic CYP3A4, explaining reduced activity in vivo vs. in vitro .
Q. How can reaction conditions be optimized to scale up synthesis without compromising purity?
- Methodological Answer : Apply Design of Experiments (DoE) :
- Variables : Temperature, solvent (e.g., ethanol vs. DMF), catalyst loading.
- Response Surface Methodology : Maximize yield while minimizing impurities (e.g., via HPLC monitoring) .
Critical Parameters : - Solvent Choice : Ethanol improves solubility of intermediates .
- Catalyst : 0.1 eq. piperidine reduces reaction time from 24h to 6h .
- Workup : Liquid-liquid extraction with ethyl acetate removes unreacted starting materials .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
